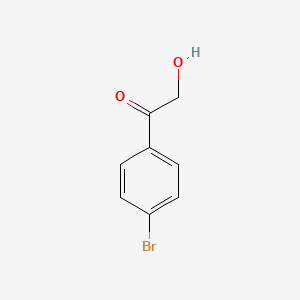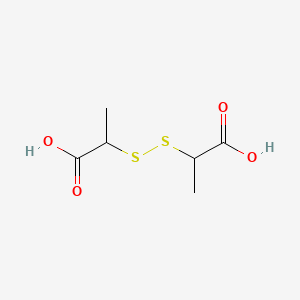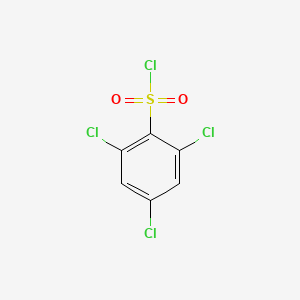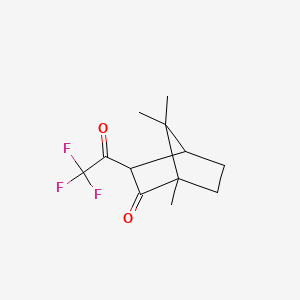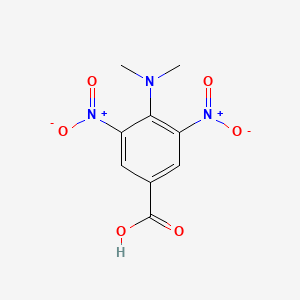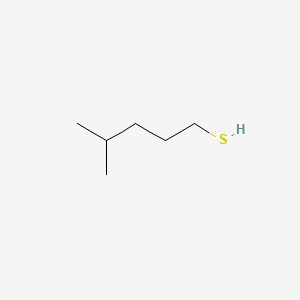
N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
Descripción general
Descripción
N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide (NBDA) is an organic compound containing a nitro group and a benzodioxole group. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. NBDA has been extensively studied due to its potential applications in medicinal chemistry, biochemistry and physiology.
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Properties
- N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide derivatives exhibit significant antioxidant and anti-inflammatory activities. Compounds related to this compound, such as N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide, have shown excellent antioxidant activity in assays like DPPH radical scavenging and superoxide anion scavenging, and possess strong anti-inflammatory properties (Koppireddi et al., 2013).
Anticancer Potential
- Certain benzodioxole-based dithiocarbamate derivatives, which are structurally similar to this compound, have been synthesized and evaluated for their cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines. These compounds show promising anticancer activities, suggesting potential research applications in cancer treatment (Altıntop et al., 2017).
Antibacterial Activity
- N-substituted benzimidazole derivatives, which include compounds similar to this compound, have shown potent antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). This indicates the potential for developing new antibacterial agents using these derivatives (Chaudhari et al., 2020).
Photochromic Behavior
- Derivatives of this compound, like N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide, have been studied for their interesting photochromic behavior in both solid and solution states. This suggests possible applications in materials science and optical technologies (Kiyani & Ardyanian, 2012).
Antimalarial Activity
- Studies on compounds structurally related to this compound, such as certain biphenyl-2-ols and N omega-oxides, have indicated promising antimalarial activity. This research contributes to the development of new antimalarial drugs, highlighting the relevance of similar compounds in treating parasitic infections (Werbel et al., 1986).
Direcciones Futuras
Mecanismo De Acción
- The primary targets of NBD are not well-documented in the literature. However, we know that it has been evaluated for its anti-arthritic effects in an adjuvant-induced arthritis (AIA) rat model . In this study, NBD reduced hyperalgesia and hind paw inflammation, suggesting an impact on inflammatory pathways.
Target of Action
Propiedades
IUPAC Name |
N-(6-nitro-1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-6-2-8-9(16-4-15-8)3-7(6)11(13)14/h2-3H,4H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGRDSBPPKBVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337223 | |
| Record name | N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81864-14-4 | |
| Record name | N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







